molecular formula C10H8N4S B1317506 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 904817-81-8

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No. B1317506
M. Wt: 216.26 g/mol
InChI Key: ILBJBKAVDGYVEI-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a compound with the CAS Number: 115749-42-3 . It has a molecular weight of 201.25 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The compound has been synthesized in studies, with detailed spectral characterizations using 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set .


Molecular Structure Analysis

The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound . Frontier molecular orbitals, molecular electrostatic potential, Mulliken atomic charge, electron localization function, localized orbital locator, natural bond orbital, nonlinear optical, Fukui functions, and quantum theory of atoms in molecules analyses are undertaken and meticulously interpreted, providing profound insights into the molecular nature and behaviors .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Chemistry

    • Imidazo[1,2-a]pyridines, a class of compounds similar to the one you mentioned, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
    • They are directly functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
    • The results of these reactions are imidazo[1,2-a]pyridine derivatives, which have various applications in the field of organic synthesis .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
    • These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Antibacterial and Antifungal Agents

    • Substituted imidazo[1,2-a]pyridines, which are similar to the compound you mentioned, have been used as antibacterial and antifungal drugs .
    • These compounds have shown a broad spectrum of biological activity .
  • Antiviral Agents

    • Imidazole derivatives have also been used as antiviral drugs .
    • They have shown significant activity against various viral infections .
  • Anti-inflammatory Drugs

    • Imidazole derivatives have been used as anti-inflammatory drugs .
    • They have shown significant activity in reducing inflammation .
  • Treatment of Neurological Disorders

    • Certain imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, such as zolpidem, are used to treat short-term insomnia and some disorders of brain function .
    • Other imidazole derivatives have been proposed for the treatment of Alzheimer’s disease .
  • Anticancer Agents

    • Imidazole derivatives have been proposed for the treatment of cancer .
    • They have shown significant activity against various types of cancer .
  • Treatment of Cardiovascular Diseases

    • Certain imidazole derivatives have been proposed for the treatment of cardiovascular diseases .
    • They have shown significant activity in treating various cardiovascular conditions .
  • Antiulcer Drugs

    • Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer drugs .
    • They have shown significant activity in reducing ulcer symptoms .
  • Antihelmintic Drugs

    • Certain imidazole derivatives such as thiabendazole are used as antihelmintic drugs .
    • They have shown significant activity against various helminthic infections .
  • Antiprotozoal and Antibacterial Drugs

    • Imidazole derivatives such as metronidazole, nitroso-imidazole, megazol, tinidazole, and ornidazole are used as antiprotozoal and antibacterial drugs .
    • They have shown significant activity against various protozoal and bacterial infections .
  • Anti Rheumatoid Arthritis Drugs

    • Imidazole derivatives such as azathioprine are used for the treatment of rheumatoid arthritis .
    • They have shown significant activity in reducing the symptoms of rheumatoid arthritis .

properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJBKAVDGYVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587727
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

CAS RN

904817-81-8
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mahdavi, S Dianat, B Khavari… - Chemical Biology & …, 2017 - Wiley Online Library
Groebke–Blackburn–Bienayme reaction has been utilized for the synthesis of new imidazo[1,2‐a]pyrimidine derivatives as novel anticancer agents. The cytotoxic activities of …
Number of citations: 15 onlinelibrary.wiley.com
AJE Butler, MJ Thompson, PJ Maydom… - The Journal of …, 2014 - ACS Publications
Multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrimidines usually affords a product mixture containing varying amounts of the corresponding 2-amino regioisomer. Modified …
Number of citations: 15 pubs.acs.org

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